![molecular formula C27H26O3 B1668750 Acide 4-(6-hydroxy-7-tricyclo[3.3.1.1<sup>3,7</sup>]dec-1-yl-2-naphtalényl)benzoïque CAS No. 107430-66-0](/img/structure/B1668750.png)

Acide 4-(6-hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphtalényl)benzoïque

Vue d'ensemble

Description

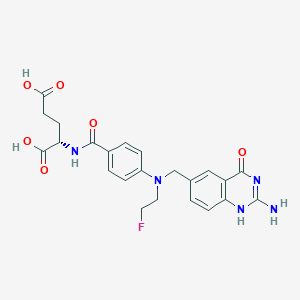

]dec-1-yl-2-naphtyl)acide benzoïque, est un agoniste puissant et sélectif du récepteur d'acide rétinoïque gamma (RARγ). Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et de la biologie du développement .

Applications De Recherche Scientifique

CD 1530 has a wide range of scientific research applications, including:

Cancer Research: It has been used in combination with other compounds to inhibit oral carcinogenesis induced by carcinogens in mouse models.

Developmental Biology: CD 1530 is used to study the role of retinoic acid receptors in development and differentiation.

Pharmacology: It serves as a tool compound to study the pharmacological effects of retinoic acid receptor activation.

Toxicology: CD 1530 is used to investigate the toxicological effects of retinoic acid receptor agonists.

Mécanisme D'action

Target of Action

The primary target of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid, also known as CD1530, is the retinoic acid receptor RARγ . This receptor is part of the nuclear receptor family of intracellular transcription factors and plays a crucial role in regulating gene expression.

Mode of Action

CD1530 acts as a potent and selective agonist of the RARγ receptor . It binds to the receptor with a Kd value of 150 nM, indicating a high affinity. The binding of CD1530 to RARγ triggers a conformational change in the receptor, allowing it to interact with specific DNA sequences known as retinoic acid response elements (RAREs). This interaction leads to the modulation of gene expression.

Pharmacokinetics

The compound is soluble in dmso at 20 mg/ml , suggesting it may have good bioavailability

Result of Action

CD1530 has been shown to have several effects at the molecular and cellular levels. For instance, it has been found to preserve human tendon stem cell characteristics and promote repair of injured skeletal muscle . Additionally, when used in combination with bexarotene, CD1530 has been shown to inhibit oral carcinogenesis .

Action Environment

Its stability could be affected by storage conditions, with the recommended storage temperature being 2-8°C .

Analyse Biochimique

Biochemical Properties

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is a potent and selective agonist of the retinoic acid receptor RARγ, with Kd values of 150 nM for RARγ, 1,500 nM for RARβ, and 2,750 nM for RARα . This compound interacts with retinoic acid receptors, which are nuclear hormone receptors involved in regulating gene expression. The interaction between 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid and these receptors leads to the modulation of various biochemical pathways, influencing cellular differentiation, proliferation, and apoptosis.

Cellular Effects

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid has been shown to preserve human tendon stem cell characteristics and promote the repair of injured skeletal muscle . It also plays a role in inhibiting oral carcinogenesis when used in combination with bexarotene . The compound influences cell signaling pathways, gene expression, and cellular metabolism by activating retinoic acid receptors, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid involves its binding to retinoic acid receptors, particularly RARγ . This binding leads to the activation of these receptors, which then regulate the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The compound’s selective agonist activity towards RARγ makes it a valuable tool for studying the specific roles of this receptor in various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, allowing for sustained modulation of retinoic acid receptor activity

Dosage Effects in Animal Models

The effects of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively activates retinoic acid receptors without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies have shown that the compound can preserve tendon stem cell characteristics and promote muscle repair at optimal dosages .

Metabolic Pathways

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is involved in metabolic pathways regulated by retinoic acid receptors. The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . Its role in these pathways contributes to its effects on cellular differentiation, proliferation, and apoptosis, making it a valuable tool for studying metabolic regulation in various biological contexts.

Transport and Distribution

The transport and distribution of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is localized in specific subcellular compartments, where it exerts its effects on retinoic acid receptors The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its proper function and activity

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du CD 1530 implique plusieurs étapes, commençant par la préparation de la structure du noyau tricyclique. Les étapes clés comprennent :

Formation du noyau tricyclique : Cela implique la cyclisation d'un précurseur approprié pour former la structure tricyclique.

Fonctionnalisation du noyau tricyclique : Introduction de groupes fonctionnels tels que les groupes hydroxyle et carboxyle dans le noyau tricyclique.

Couplage avec un dérivé du naphtalène : Le noyau tricyclique est ensuite couplé à un dérivé du naphtalène pour former le produit final.

Méthodes de production industrielle

La production industrielle du CD 1530 suit des voies synthétiques similaires, mais est optimisée pour une production à grande échelle. Cela implique :

Optimisation des conditions de réaction : Utilisation de catalyseurs et de solvants qui améliorent le rendement et la pureté du produit.

Processus de purification : Des techniques telles que la recristallisation et la chromatographie sont utilisées pour atteindre des niveaux de pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le CD 1530 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Le groupe carboxyle peut être réduit pour former un alcool.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou le chlore en présence d'un catalyseur.

Principaux produits formés

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés halogénés.

Applications de la recherche scientifique

Le CD 1530 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il a été utilisé en combinaison avec d'autres composés pour inhiber la carcinogénèse orale induite par des carcinogènes chez des modèles murins.

Biologie du développement : Le CD 1530 est utilisé pour étudier le rôle des récepteurs d'acide rétinoïque dans le développement et la différenciation.

Pharmacologie : Il sert de composé outil pour étudier les effets pharmacologiques de l'activation du récepteur d'acide rétinoïque.

Toxicologie : Le CD 1530 est utilisé pour étudier les effets toxicologiques des agonistes du récepteur d'acide rétinoïque.

Mécanisme d'action

Le CD 1530 exerce ses effets en se liant sélectivement et en activant le récepteur d'acide rétinoïque gamma (RARγ). Cette activation conduit à la transcription des gènes cibles impliqués dans la différenciation cellulaire, la prolifération et l'apoptose. Les cibles moléculaires et les voies impliquées comprennent :

Activation de RARγ : La liaison du CD 1530 à RARγ induit un changement conformationnel qui permet au récepteur de se lier aux éléments de réponse à l'acide rétinoïque (RAREs) dans l'ADN.

Activation transcriptionnelle : La liaison de RARγ à RAREs favorise le recrutement de coactivateurs et la transcription des gènes cibles

Comparaison Avec Des Composés Similaires

Le CD 1530 est unique par sa forte sélectivité et sa puissance pour RARγ par rapport aux autres agonistes du récepteur d'acide rétinoïque. Des composés similaires comprennent :

Bexarotene : Un autre rétinoïde qui cible les récepteurs rétinoïdes X (RXRs) et est utilisé en thérapie anticancéreuse.

Tazarotene : Un rétinoïde utilisé dans le traitement du psoriasis et de l'acné.

CD437 : Un rétinoïde qui induit l'apoptose dans les cellules cancéreuses.

Le CD 1530 se distingue par sa forte sélectivité pour RARγ, ce qui en fait un outil précieux dans la recherche axée sur ce récepteur spécifique .

Propriétés

IUPAC Name |

4-[7-(1-adamantyl)-6-hydroxynaphthalen-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c28-25-12-22-6-5-21(19-1-3-20(4-2-19)26(29)30)10-23(22)11-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQGNUWOMLYNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)C6=CC=C(C=C6)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433279 | |

| Record name | CD 1530 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107430-66-0 | |

| Record name | CD 1530 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)

![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)

![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)

![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)

![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)